1,3,5-Trimethyl-6-morpholino-uracil
Description
Evolution and Significance of Uracil (B121893) Derivatives as Core Heterocyclic Scaffolds
Uracil, a pyrimidine (B1678525) nucleobase, is a fundamental component of ribonucleic acid (RNA). nih.gov Beyond its biological role, the uracil scaffold has emerged as a "privileged structure" in medicinal chemistry and drug discovery due to its wide range of biological activities and synthetic accessibility. nih.gov The journey of uracil derivatives in pharmacology began with compounds like 5-fluorouracil, which demonstrated significant therapeutic potential. nih.gov However, issues such as poor selectivity often led to undesirable side effects. nih.gov
This has spurred extensive research into modifying the uracil structure to enhance its pharmacological and pharmacokinetic properties. nih.gov Scientists have focused on substitutions at the N(1), N(3), C(5), and C(6) positions of the pyrimidine ring to develop derivatives with increased bioactivity, better metabolic stability, and lower toxicity. nih.govresearchgate.net These modifications have led to a diverse library of uracil analogues with applications as anticancer, antiviral, antibacterial, and herbicidal agents. nih.govrsc.org The C5-methylation of uracil to form 5-methyluracil (thymine in DNA) is a ubiquitous and essential base modification in nucleic acids. nih.gov The study of uracil derivatives is crucial for understanding biological processes like nucleic acid metabolism and for developing new therapeutic agents. nih.govresearchgate.net
The structural modifications of the uracil core can significantly influence the resulting compound's properties. For instance, the introduction of different functional groups can affect stability, solubility, and biological activity. rsc.org The synthesis of novel uracil derivatives often involves multicomponent reactions, such as the Biginelli reaction, which allows for the creation of a wide variety of substituted pyrimidines. chemijournal.com
The Morpholine (B109124) Moiety: A Versatile Building Block in Synthetic and Medicinal Chemistry
The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is another cornerstone of modern medicinal chemistry. nih.govjchemrev.com Its prevalence in numerous approved drugs and bioactive molecules is a testament to its advantageous physicochemical, biological, and metabolic properties. nih.govsci-hub.se The morpholine moiety is considered a "privileged pharmacophore" because its incorporation into a molecule can significantly enhance potency and modulate pharmacokinetic properties. nih.govresearchgate.net
One of the key advantages of the morpholine ring is its synthetic accessibility; it can be readily introduced as a reagent or constructed through various synthetic methodologies. sci-hub.seresearchgate.net Its presence in a molecule can lead to improved drug-like properties. nih.govsci-hub.se The nitrogen atom in the morpholine ring is weakly basic, and the oxygen atom imparts a degree of polarity, which can influence a molecule's interaction with biological targets. researchgate.net Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov
The versatility of the morpholine scaffold allows it to be a key component of the pharmacophore for certain enzyme inhibitors and to bestow selective affinity for a range of receptors. nih.govsci-hub.se Its ability to form hydrogen bonds and participate in other molecular interactions makes it a valuable tool for medicinal chemists in designing new therapeutic agents. nih.gov
Positioning of 1,3,5-Trimethyl-6-morpholino-uracil within Contemporary Heterocyclic Systems Research
The compound this compound represents a confluence of the two aforementioned privileged heterocyclic systems. The structure combines a uracil core, which is heavily substituted, with a morpholine ring at the C6 position. The methylation at the N(1), N(3), and C(5) positions of the uracil ring is a common strategy to modulate the electronic properties and steric hindrance of the molecule, which can in turn affect its biological activity and metabolic stability. nih.gov
The attachment of a morpholine ring at the C6 position is of particular interest. Research on 6-substituted uracil derivatives has shown that modifications at this position can significantly impact their biological effects. For example, certain 6-substituted uracils have been shown to stimulate cell proliferation, suggesting potential applications in regenerative medicine. jppres.com The morpholine substituent, with its favorable pharmacokinetic profile, could further enhance the drug-like properties of the uracil scaffold. nih.gov
Given the established importance of both uracil and morpholine derivatives in medicinal chemistry, this compound is positioned as a compound of significant interest for further investigation. Its unique combination of structural features suggests potential for a range of biological activities. The exploration of such hybrid molecules is a key area of contemporary heterocyclic systems research, aiming to create novel compounds with enhanced therapeutic potential.
Table of Compound Properties:
This table provides a summary of the key properties of the parent compounds, uracil and morpholine, which form the basis of this compound.
| Property | Uracil | Morpholine |
| Molecular Formula | C4H4N2O2 | C4H9NO |
| Molar Mass | 112.09 g/mol | 87.12 g/mol |
| Appearance | White powder | Colorless liquid |
| Melting Point | 338 °C | -5 °C |
| Boiling Point | Decomposes | 129 °C |
| Solubility in Water | 3.6 g/L at 25 °C | Miscible |
| LogP | -1.07 | -0.86 |
Note: Data for this table is compiled from various chemical databases and may vary slightly depending on the source.
Properties
IUPAC Name |
1,3,5-trimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8-9(14-4-6-17-7-5-14)12(2)11(16)13(3)10(8)15/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPTKDKEKDIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)C)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628633 | |
| Record name | 1,3,5-Trimethyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91194-40-0 | |
| Record name | 1,3,5-Trimethyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Strategies for 1,3,5 Trimethyl 6 Morpholino Uracil
Precursor Synthesis and Functional Group Introduction
Synthesis of Substituted Uracil (B121893) Scaffolds from Primary Sources (e.g., 6-aminouracil (B15529) derivatives)
The primary starting material for many substituted uracils is 6-aminouracil or its N-alkylated derivatives. These compounds are versatile heterocyclic building blocks, frequently used to synthesize a wide array of fused and functionalized uracils. bohrium.comresearchgate.net A common industrial-scale preparation of the key intermediate, 6-amino-1,3-dimethyluracil (B104193), involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid, followed by a cyclization reaction under alkaline conditions. google.com This approach efficiently installs the required methyl groups at the N1 and N3 positions from the outset.
Once 6-amino-1,3-dimethyluracil is obtained, a crucial step towards introducing the morpholino group at the C6 position is its conversion to a derivative with a good leaving group, typically a halogen. A well-established method involves the hydrolysis of the 6-amino group to a 6-hydroxyl group, followed by chlorination. For instance, 6-amino-1,3-dimethyluracil can be converted to 6-hydroxy-1,3-dimethyluracil via acid-catalyzed hydrolysis. google.com Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride, yields 6-chloro-1,3-dimethyluracil, a key precursor for nucleophilic substitution reactions. google.com
The reactivity of 6-aminouracils is also harnessed in various cyclization and condensation reactions to build more complex heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net
Preparation of Morpholine (B109124) Ring Intermediates and Their Derivatization
The morpholine ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.net A common and straightforward approach involves the cyclization of 2-(2-aminoethoxy)ethanol (B1664899) or the dehydration of diethanolamine. More contemporary methods provide access to substituted morpholines. For example, 1,2-amino alcohols can be converted to morpholines in high yield through a redox-neutral protocol using ethylene (B1197577) sulfate. jppres.com
Another strategy involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, to form the morpholine ring. jppres.com For the synthesis of the title compound, unsubstituted morpholine is typically used, which is commercially available and can be directly employed as a nucleophile in the coupling step with the uracil scaffold.
Regioselective Introduction of Methyl Substituents at N1, N3, and C5 Positions of the Uracil Ring
Achieving the specific 1,3,5-trimethyl substitution pattern requires precise control over alkylation reactions. The regioselectivity of these introductions is paramount.
N1 and N3-Methylation: As mentioned, a highly efficient strategy is to begin the synthesis with a pre-methylated component. The use of 1,3-dimethylurea in a condensation reaction with a cyanoacetic acid derivative directly yields a 1,3-dimethyluracil (B184088) scaffold, thus avoiding issues with selective N-alkylation of the uracil ring itself. google.com Alternatively, sequential N-alkylation of a uracil precursor is possible but can lead to mixtures of N1, N3, and N1,N3-dialkylated products, often requiring chromatographic separation. ias.ac.in
C5-Methylation: The introduction of the methyl group at the C5 position can be accomplished in several ways. One approach is to start with 5-methyluracil (thymine) and subsequently perform the N1,N3-dimethylation. Another strategy involves the direct methylation of a pre-formed 1,3-dimethyluracil ring. The C5 position of the uracil ring can undergo electrophilic substitution, although this often requires activation. The C5-methylation of uracil is a known biological process, highlighting the feasibility of this position for modification. nih.govnih.gov In synthetic chemistry, reactions involving the introduction of substituents at the C5 position of uracil and its derivatives have been reported, sometimes occurring unexpectedly during alkylation or acylation procedures. rsc.org
A plausible synthetic sequence for the trimethylated scaffold could start from 5-methyl-6-aminouracil, followed by exhaustive methylation to install the N1 and N3 methyl groups, and subsequent conversion of the amino group as described in section 2.1.1.
Table 1: Comparison of Methylation Strategies for the Uracil Scaffold
| Position | Strategy | Precursor | Reagents/Conditions | Advantages | Disadvantages |
| N1, N3 | Pre-functionalized Component | 1,3-Dimethylurea | Cyanoacetic acid, Acetic Anhydride, Base | High regioselectivity, high yield. google.com | Requires specific starting material. |
| N1, N3 | Sequential Alkylation | Uracil | Alkyl halide (e.g., MeI), Base (e.g., K₂CO₃) | Uses simple starting material. | Can produce mixtures of isomers. ias.ac.in |
| C5 | Pre-functionalized Component | 5-Methyluracil (Thymine) | N-alkylation reagents | Readily available starting material. | Requires subsequent N-alkylation steps. |
| C5 | Direct Electrophilic Methylation | 1,3-Dimethyluracil | Methylating agent | Direct route on pre-formed ring. | May require harsh conditions or specific activation. rsc.org |
Advanced Coupling Reactions and Heterocycle Annulation Techniques
Modern synthetic chemistry offers powerful tools for efficiently constructing complex molecules like 1,3,5-trimethyl-6-morpholino-uracil. These include multicomponent reactions for rapid assembly of molecular scaffolds and strategic bond-forming reactions to introduce key functional groups.
Multicomponent Reactions (MCRs) in the Formation of Uracil-Morpholine Conjugates
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.net 6-Aminouracil and its derivatives are excellent substrates for a variety of MCRs, leading to diverse and complex heterocyclic structures, often fused pyrimidine (B1678525) systems. bohrium.comrsc.org For example, three-component reactions involving 6-aminouracil, an aldehyde, and a third component like cyanoacetamide can yield fused pyridine (B92270) derivatives in good yields. researchgate.net
While a direct one-pot, three-component synthesis of this compound is not widely documented, the principles of MCRs suggest a potential pathway. A Mannich-type reaction, which is a classic MCR, involves an amine, a non-enolizable aldehyde, and a C-H acidic compound. nih.gov A hypothetical MCR could involve the reaction of 1,3,5-trimethyl-6-aminouracil (the C-H acidic component at the C5 position, though the amino group is more nucleophilic), an aldehyde, and morpholine. However, the more common application of MCRs in this context is the initial construction of the core uracil ring or fused systems. rsc.orgfrontiersin.org
Strategic C-C and C-N Bond Formations at the Uracil C6 Position
The key transformation in the synthesis of the title compound is the formation of the C-N bond between the C6 position of the uracil ring and the nitrogen atom of the morpholine ring.
The most robust and widely used method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves reacting a uracil derivative bearing a good leaving group at the C6 position with morpholine. As detailed in section 2.1.1, 6-chloro-1,3,5-trimethyluracil is an ideal precursor for this step. The electron-withdrawing nature of the adjacent carbonyl groups and the ring nitrogen atoms sufficiently activates the C6 position for nucleophilic attack by morpholine. This type of SNAr reaction is well-precedented for the synthesis of 6-substituted pyrimidines and uracils. researchgate.netnih.gov The reaction is typically carried out by heating the 6-halouracil with morpholine, sometimes in the presence of a base to neutralize the generated acid.
Beyond C-N bond formation, various methods exist for creating C-C bonds at the C6 position, further highlighting the versatility of uracil as a synthetic scaffold. These methods, while not directly used for the title compound, are part of the broader chemistry of uracil functionalization and include reactions of 6-lithiated uracils with electrophiles or transition-metal-catalyzed cross-coupling reactions. conicet.gov.ar
Table 2: Key Reactions for Functionalization at the Uracil C6 Position
| Reaction Type | Uracil Precursor | Reagent | Product Type | Reference |
| C-N Bond Formation (SNAr) | 6-Halouracil (e.g., 6-chlorouracil) | Amine (e.g., Morpholine) | 6-Aminouracil derivative | researchgate.net, nih.gov |
| C-S Bond Formation (SNAr) | 6-Halouracil | Thiol | 6-Thioether-uracil | researchgate.net |
| C-O Bond Formation (SNAr) | 6-Halouracil | Alcohol/Phenol | 6-Alkoxy/Phenoxy-uracil | researchgate.net |
| C-C Bond Formation | 6-Halouracil | Grignard Reagent, Ni/Pd catalyst | 6-Alkyl/Aryl-uracil | conicet.gov.ar |
Process Optimization and Sustainable Synthesis Protocols
Optimizing the synthesis of this compound involves improving reaction efficiency, minimizing environmental impact, and exploring automation. These efforts are aligned with modern standards in pharmaceutical and chemical manufacturing.
Exploration of Catalytic Systems for Enhanced Reaction Efficiency
The synthesis of substituted uracils often benefits significantly from catalysis to improve yields and reaction rates. The crucial step in forming the target molecule is the attachment of the morpholine ring to the C6 position of the 1,3,5-trimethyluracil core. This is typically a nucleophilic aromatic substitution or a related cross-coupling reaction.
Key catalytic approaches applicable to this synthesis include:
Base Catalysis: The reaction between a halogenated uracil precursor (e.g., 6-chloro-1,3,5-trimethyluracil) and morpholine is frequently promoted by a base. Potassium carbonate (K2CO3) is a common, cost-effective choice used to scavenge the resulting acid (HCl) and drive the reaction to completion, often in a polar aprotic solvent like DMF. actascientific.com
Metal Catalysis: For less reactive precursors, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed. While not explicitly documented for this specific molecule in the provided context, such methods are standard for forming C-N bonds and could enhance reaction efficiency, broaden the substrate scope, and allow for milder reaction conditions compared to traditional methods. The synthesis of other complex uracil derivatives has utilized nickel catalysts for C-C bond formation, indicating the utility of metal catalysis in modifying the uracil ring. conicet.gov.ar
Process optimization studies often involve screening various catalysts, bases, solvents, and temperatures to identify the conditions that provide the highest yield and purity with the shortest reaction time. nih.gov For instance, an optimization table for a related condensation reaction highlights how adjusting equivalents and temperature can dramatically increase product yield from 20% to over 90%. nih.gov
Utilization of Green Solvents and Reaction Media
A significant trend in chemical synthesis is the adoption of green chemistry principles to reduce environmental impact. actascientific.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One-Pot and Solvent-Free Reactions: One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, are a cornerstone of green chemistry. actascientific.com They reduce solvent usage, decrease waste generation, and save time and resources. actascientific.com Furthermore, solvent-free reactions, often facilitated by microwave irradiation, represent an even greener alternative. researchgate.net This technique has been successfully used for the one-pot condensation of β-ketoesters with urea (B33335) or thiourea (B124793) to produce uracil derivatives in good yields and short reaction times. researchgate.net
Green Solvents: The replacement of conventional, hazardous solvents with environmentally benign alternatives is crucial. While Dimethylformamide (DMF) is effective for uracil synthesis, its toxicity is a concern. actascientific.com Cyrene (dihydrolevoglucosenone) is emerging as a promising biodegradable, non-toxic alternative derived from biomass. mdpi.com It has proven to be a valid substitute for DMF in amide bond synthesis and could be applied to the C-N bond formation in this compound synthesis. mdpi.com
Below is a comparative table of traditional versus green solvents relevant to this synthesis.
Interactive Data Table: Solvent Comparison
| Feature | Traditional Solvent (DMF) | Green Alternative (Cyrene) | Green Alternative (Microwave) |
|---|---|---|---|
| Source | Petrochemical | Biomass (Cellulose) mdpi.com | Energy Input |
| Toxicity | Reproductive toxin | Low toxicity, non-mutagenic mdpi.com | N/A (Solvent-free) researchgate.net |
| Environmental Impact | High boiling point, difficult to dispose of | Biodegradable mdpi.com | Minimal waste researchgate.net |
| Applicability | Proven for uracil derivative synthesis actascientific.com | Effective for amide synthesis, potential DMF replacement mdpi.com | Proven for uracil/thiouracil synthesis researchgate.net |
Solid-Phase Synthetic Strategies and Automation Potentials
Inspiration for advanced synthesis of the target molecule can be drawn from the well-established methods for producing morpholino oligonucleotides, known as PMOs. mdpi.com Although this compound is a small molecule, the principles of solid-phase synthesis (SPS) offer a pathway to streamlined and potentially automated production, especially for creating libraries of related analogs for research.
Solid-phase synthesis involves attaching a starting material to an insoluble polymer resin and performing sequential chemical reactions. gene-tools.comnih.gov The growing molecule remains attached to the support, allowing for easy purification by simple filtration and washing, while excess reagents and by-products are washed away. gene-tools.com
The typical automated cycle for morpholino synthesis proceeds as follows:
Deprotection: An acid-labile protecting group (like trityl) is removed from the reactive amine on the support-bound subunit. gene-tools.com
Coupling: An activated subunit (e.g., a chlorophosphoramidate-activated morpholino monomer) is added to couple with the deprotected amine. mdpi.com
Capping (Optional): Any unreacted sites are blocked to prevent the formation of failure sequences.
Cleavage: Once the synthesis is complete, the final molecule is cleaved from the solid support using reagents like concentrated ammonium (B1175870) hydroxide, which also removes protecting groups from the nucleobases. gene-tools.com
This entire process is highly automatable, enabling the rapid production of many different sequences. mdpi.com While designed for large oligomers, the same principles could be adapted for the single coupling step required to produce this compound on a solid support. This would involve anchoring a 1,3,5-trimethyluracil precursor to the resin and then coupling it with morpholine, or vice-versa, followed by cleavage.
Interactive Data Table: Generic Solid-Phase Synthesis Cycle
| Step | Procedure | Purpose |
|---|---|---|
| 1. Resin Loading | The initial substrate is covalently attached to the solid support via a linker. | Anchors the synthesis to a solid, filterable medium. nih.gov |
| 2. Deprotection | A protecting group is removed from the anchored substrate to expose a reactive site. | Prepares the molecule for the addition of the next component. gene-tools.com |
| 3. Coupling | The next building block (e.g., morpholine) is added in excess with an activating agent. | Forms the desired chemical bond. mdpi.com |
| 4. Washing | The resin is thoroughly washed with solvents. | Removes excess reagents and soluble by-products, simplifying purification. gene-tools.com |
| 5. Final Cleavage | The completed molecule is cleaved from the resin support. | Releases the final, purified product into solution. gene-tools.com |
Chemical Reactivity and Mechanistic Investigations of 1,3,5 Trimethyl 6 Morpholino Uracil
Reaction Pathways Involving the Uracil (B121893) Nucleus: Electrophilic and Nucleophilic Transformations
The uracil ring system is generally electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack. However, the substituents on the ring dramatically modulate this inherent reactivity.
In many 6-aminouracil (B15529) derivatives, the C5 position is highly activated towards electrophilic substitution due to the strong electron-donating effect of the amino group. This makes the C5 carbon atom significantly nucleophilic. juniperpublishers.com For instance, in 1,3-dimethyl-6-aminouracil, electrophiles readily attack the C5 position. juniperpublishers.com However, in 1,3,5-trimethyl-6-morpholino-uracil, the C5 position is already substituted with a methyl group. This substitution effectively blocks the most common site for electrophilic attack on the uracil ring.
With the C5 position blocked, electrophilic attack would likely require harsh conditions and may target the π-system of the C5-C6 double bond, potentially leading to addition reactions or substitution at the C5-methyl group, though such reactions are not commonly reported for similar systems under standard electrophilic conditions.
Nucleophilic attack on the uracil ring, particularly at the C6 position, is a plausible reaction pathway. The C6 carbon is attached to the electronegative nitrogen of the morpholino group and is part of a polarized C5-C6 double bond. Nucleophilic aromatic substitution (SNAr) reactions have been observed in related 6-substituted pyrimidines, especially with good leaving groups at the C6 position. While the morpholino group is not an excellent leaving group, its departure could potentially be induced under specific conditions, leading to the introduction of a new substituent at the C6 position.
Computational studies on related uracil derivatives, such as cytosine and 1-methyl cytosine, indicate that solvent polarity plays a crucial role in their stability and reactivity. For these molecules, the Gibbs energies of activation for reactions like bromination decrease with increasing solvent polarity. acs.org A similar solvent-dependent reactivity could be anticipated for this compound.
Expected Reactivity of the Uracil Nucleus:
| Reaction Type | Expected Reactivity at Uracil Ring | Rationale |
| Electrophilic Attack | Low at C5 | The C5 position is sterically hindered and electronically deactivated for further electrophilic substitution by the existing methyl group. |
| Nucleophilic Attack | Possible at C6 | The C6 position is activated towards nucleophilic attack by the adjacent carbonyl group and the electronegative morpholino substituent. |
Chemical Transformations of the Morpholine (B109124) Ring: Nitrogen and Oxygen Centered Reactivity
The morpholine substituent introduces its own set of reactive sites. The nitrogen atom of the morpholine ring is a secondary amine and possesses a lone pair of electrons, making it potentially nucleophilic and basic. However, the presence of the ether oxygen atom within the morpholine ring withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine.
Despite this reduced nucleophilicity, the morpholine nitrogen can still participate in reactions typical of secondary amines. For example, it could undergo N-alkylation, N-acylation, or reaction with other electrophiles under appropriate conditions. The success of such reactions would depend on the specific reagents and reaction conditions employed.
The oxygen atom of the morpholine ring is generally unreactive, behaving as a typical ether oxygen. It could potentially act as a hydrogen bond acceptor, which can influence the molecule's solubility and interactions with protic solvents.
Expected Reactivity of the Morpholine Substituent:
| Site | Reaction Type | Expected Reactivity | Rationale |
| Morpholine Nitrogen | Nucleophilic Attack/Basicity | Moderately reactive | The nitrogen's lone pair is available for reaction, but its nucleophilicity is attenuated by the electron-withdrawing effect of the ring oxygen. |
| Morpholine Oxygen | Lewis Basicity | Low | The oxygen's lone pairs are available but it is a weak Lewis base, primarily acting as a hydrogen bond acceptor. |
Stereoelectronic Effects of Methyl and Morpholino Substituents on Reactivity
The substituents on the uracil ring exert significant stereoelectronic effects that fine-tune the molecule's reactivity.
The N1 and N3-methyl groups serve to protect the amide nitrogens from reactions such as alkylation or deprotonation under basic conditions. They also increase the electron density of the pyrimidine (B1678525) ring through inductive effects, although this is counteracted by the electron-withdrawing nature of the adjacent carbonyl groups.
The C5-methyl group plays a crucial role in directing reactivity. As previously mentioned, it sterically blocks the C5 position, which is often the most reactive site in 6-aminouracils. juniperpublishers.com Electronically, the methyl group is weakly electron-donating through hyperconjugation, which would slightly increase the electron density of the C5-C6 double bond.
Degradation Pathways and Stability Profiles under Diverse Chemical Conditions
The stability of this compound will be dependent on the specific chemical environment.
Under acidic conditions , the morpholine nitrogen is the most likely site of protonation, which would form a morpholinium salt. This would deactivate the morpholino group towards further electrophilic attack and could potentially make the C6 position more susceptible to nucleophilic attack by rendering the morpholino group a better leaving group. Hydrolysis of the amide bonds in the uracil ring is also a possibility under strong acidic conditions and elevated temperatures, although the N-methyl groups provide some steric protection.
Under basic conditions , the molecule is expected to be relatively stable. The N-methyl groups prevent deprotonation at N1 and N3. The C5-methyl group is not acidic. Therefore, degradation would likely require harsh basic conditions, potentially leading to hydrolysis of the amide bonds.
Predicted Stability under Different Conditions:
| Condition | Expected Stability | Potential Degradation Pathway |
| Strong Acid | Moderate | Protonation of morpholine nitrogen, potential hydrolysis of amide bonds. |
| Strong Base | High | Potential hydrolysis of amide bonds under harsh conditions. |
| Oxidizing Agents | Moderate | The uracil ring and the morpholine ring could be susceptible to oxidation depending on the reagent. |
| Reducing Agents | High | The uracil ring is generally resistant to reduction under standard conditions. |
Advanced Spectroscopic and Analytical Characterization of 1,3,5 Trimethyl 6 Morpholino Uracil
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution and the study of its conformational dynamics in solution. For 1,3,5-trimethyl-6-morpholino-uracil, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for a complete structural assignment.
In the ¹H NMR spectrum, the protons of the three methyl groups at positions 1, 3, and 5 of the uracil (B121893) ring would exhibit distinct chemical shifts, providing initial confirmation of their presence. docbrown.info The protons of the morpholino substituent would also present characteristic signals. Due to the symmetry of the 1,3,5-trimethylbenzene molecule, a relatively small number of ¹³C NMR chemical shifts is observed. docbrown.info The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule, including the carbonyl carbons of the uracil ring and the carbons of the morpholino and methyl groups. docbrown.info
Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. These experiments are crucial for definitively assigning the signals to their respective atoms within the molecular framework. Conformational analysis, particularly of the morpholine (B109124) ring which can exist in a chair conformation, can be investigated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-CH₃ | 3.2 - 3.4 | 28 - 30 |
| N3-CH₃ | 3.3 - 3.5 | 29 - 31 |
| C5-CH₃ | 2.0 - 2.2 | 10 - 12 |
| C6 | - | 150 - 155 |
| Morpholino-CH₂ (adjacent to N) | 3.6 - 3.8 | 50 - 55 |
| Morpholino-CH₂ (adjacent to O) | 3.7 - 3.9 | 66 - 68 |
| C2 (C=O) | - | 151 - 153 |
| C4 (C=O) | - | 162 - 164 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound, HRMS provides an accurate mass measurement, confirming the molecular formula.
Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments are conducted to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. nih.gov By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the connectivity of the molecule and confirm the presence of key structural motifs. nih.gov The fragmentation pattern would likely involve characteristic losses, such as the morpholino group, methyl groups, and cleavage of the uracil ring. Elucidating these pathways provides a high degree of confidence in the structural assignment. nih.gov
Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound
| Ion | Calculated m/z | Proposed Fragmentation Pathway |
| [M+H]⁺ | 254.1454 | Molecular Ion |
| [M+H - C₄H₈NO]⁺ | 167.0817 | Loss of the morpholino group |
| [M+H - CH₃]⁺ | 239.1298 | Loss of a methyl group |
| [M+H - CO]⁺ | 226.1498 | Loss of a carbonyl group |
Note: The fragmentation pathways are proposed and would require experimental verification.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govnih.gov
The FTIR and Raman spectra of this compound would display characteristic vibrational modes. mdpi.comresearchgate.net The carbonyl (C=O) stretching vibrations of the uracil ring are expected to appear as strong bands in the FTIR spectrum, typically in the region of 1650-1750 cm⁻¹. The C-N stretching vibrations of the uracil ring and the morpholino substituent, as well as the C-H stretching and bending vibrations of the methyl and morpholino groups, would also be observable. mdpi.comscispace.com The C-O-C stretching of the morpholine ring would also have a characteristic signal. nih.gov
By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. nih.govresearchgate.net Furthermore, shifts in vibrational frequencies can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
Table 3: Key Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C=O (Uracil) | 1650 - 1750 | FTIR (strong), Raman (weak) |
| C-N (Ring) | 1200 - 1350 | FTIR, Raman |
| C-H (Methyl) | 2850 - 3000 | FTIR, Raman |
| C-O-C (Morpholine) | 1050 - 1150 | FTIR (strong) |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Growing a suitable single crystal of the compound is a prerequisite for this analysis. Once obtained, the crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com This method would definitively confirm the connectivity of the atoms, the planarity of the uracil ring, and the conformation of the morpholino substituent. Furthermore, the analysis of the crystal packing can reveal details about intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the solid-state architecture. mdpi.com
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
Note: This data is hypothetical and would need to be determined experimentally.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities. windows.net
For a polar molecule like this compound, reverse-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. nih.govphenomenex.com The purity of the sample can be determined by integrating the peak area of the main component and any impurities detected by a UV or mass spectrometric detector.
Gas chromatography could also be employed, potentially after derivatization to increase the volatility of the compound. thescipub.comnih.govnih.gov GC can be particularly useful for separating thermally stable isomers and for detecting volatile impurities.
Integration of Hyphenated Analytical Approaches for Comprehensive Characterization
The most powerful approach to chemical characterization often involves the use of hyphenated techniques, which couple a separation method with a spectroscopic detection method. researchgate.netnih.gov This integration provides a wealth of information from a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. nih.gov By coupling the separation power of HPLC with the sensitive and specific detection of a mass spectrometer, it is possible to identify and quantify this compound in complex mixtures, as well as to identify any impurities or degradation products by their retention times and mass-to-charge ratios. nih.govphenomenex.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. thescipub.com It allows for the separation of volatile components by GC, followed by their identification through mass spectrometry, providing both retention time and mass spectral data for each component. nih.govnih.gov
The integration of these various analytical and spectroscopic methods provides a comprehensive and unambiguous characterization of this compound, ensuring its identity, purity, and structural integrity.
Computational Chemistry and Molecular Modeling of 1,3,5 Trimethyl 6 Morpholino Uracil
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 1,3,5-Trimethyl-6-morpholino-uracil. These calculations offer a detailed understanding of the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the optimized molecular geometry in the ground state. mdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.
The electronic properties, such as the dipole moment and the distribution of electron density, can also be determined. The molecular electrostatic potential (MEP) surface, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters of a Uracil (B121893) Derivative using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.38 | N1-C2-N3 | 115.0 |
| C2=O2 | 1.23 | C2-N3-C4 | 127.0 |
| N3-C4 | 1.39 | N3-C4-C5 | 115.0 |
| C4=O4 | 1.24 | C4-C5-C6 | 120.0 |
| C5-C6 | 1.35 | C5-C6-N1 | 122.0 |
| C6-N1 | 1.40 | C6-N1-C2 | 121.0 |
| Note: This table is illustrative and based on typical values for uracil derivatives. Actual values for this compound would require specific DFT calculations. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. For instance, the vibrational frequencies can be calculated and assigned to specific vibrational modes, such as C-H stretching, C=O stretching, and ring vibrations. mdpi.comnih.gov These theoretical predictions, when compared with experimental FT-IR and FT-Raman spectra, can confirm the molecular structure. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for a Uracil Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | 3497 | Stretching vibration of the N-H bond |
| C-H Stretch | 3083 | 3068 | Aromatic C-H stretching |
| C=O Stretch | 1750 | 1730 | Stretching of the carbonyl groups |
| C-N Stretch | 1452 | 1454 | Stretching of the C-N bonds in the ring |
| Note: This table is illustrative. Specific calculations are needed for this compound. |
Analysis of Bond Dissociation Energies and Frontier Molecular Orbitals
The stability of the chemical bonds in this compound can be assessed by calculating the bond dissociation energies (BDEs). DFT calculations can predict the energy required to break specific bonds, providing insights into the molecule's thermal stability and potential fragmentation pathways. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
Table 3: Illustrative Frontier Molecular Orbital Energies for a Uracil Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These values are for illustrative purposes and would need to be calculated specifically for this compound. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. researchgate.net These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the environment affects the molecule's conformation and dynamics.
Solvation effects, which describe the interaction between the solute and the solvent, are crucial for understanding the behavior of this compound in a biological context. MD simulations can explicitly model the solvent molecules, providing insights into the hydration shell around the molecule and the energetic contributions of solvation. nih.gov
Molecular Docking and Dynamics Studies for Theoretical Binding Affinity and Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a biological target, typically a protein or a nucleic acid. The results of docking studies can provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Following docking, molecular dynamics simulations can be used to refine the docked pose and to provide a more detailed and dynamic view of the binding process. These simulations can help to assess the stability of the predicted binding mode and to calculate the binding free energy, which is a more accurate measure of the binding affinity.
Force Field Development and Parameterization for Accurate Simulation of Molecular Interactions
The accuracy of molecular dynamics simulations heavily relies on the quality of the force field used. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. nih.govresearchgate.net For a novel molecule like this compound, existing force fields may not have accurate parameters for all its constituent chemical groups.
Therefore, it may be necessary to develop and parameterize a specific force field for this molecule. This process typically involves using quantum chemical calculations to derive parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). researchgate.netnih.gov An accurately parameterized force field is essential for obtaining reliable results from MD simulations, ensuring that the simulated molecular interactions are a faithful representation of reality.
A comprehensive search of scientific literature and databases has been conducted to find research focusing on the computational chemistry and molecular modeling of the specific compound this compound, with a particular emphasis on Quantitative Structure-Activity Relationship (QSAR) modeling.
The search included various related keywords and structural analogs; however, the available literature discusses broader categories of uracil derivatives or other related heterocyclic compounds. There is no dedicated research available in the public domain that would allow for a detailed and scientifically accurate article on the QSAR modeling of this compound as per the requested outline.
Therefore, it is not possible to generate the requested article with the specified focus and content at this time due to the lack of specific scientific research on this particular compound.
Structure Activity Relationship Sar Studies and Rational Design of 1,3,5 Trimethyl 6 Morpholino Uracil Analogues
Systematic Chemical Modifications of the Uracil (B121893) Ring System (N1, N3, C5, C6 positions)
The functionalization of the uracil ring at various positions is a key strategy in medicinal chemistry to modulate the biological activity of its derivatives. nih.govrsc.org The N1, N3, C5, and C6 positions offer distinct opportunities for modification, influencing the molecule's electronic properties, steric profile, and hydrogen bonding capabilities.
N3-Position: The N3 position of the uracil ring is also a critical site for chemical modification. Methylation at this position, as seen in the parent compound, is a common feature in many bioactive uracil derivatives. segarra-marti.com Altering the substituent at the N3-position can affect the hydrogen bonding pattern and the electronic distribution within the pyrimidine (B1678525) ring. Studies on N3-substituted uridine (B1682114) derivatives have shown that even small changes, such as methylation, can lead to a loss of activity in certain receptor interactions, highlighting the sensitivity of this position to structural modifications. nih.gov For example, a study on N3-amino methylene (B1212753) uridine derivatives demonstrated that blocking the N3 site with a methyl group prevents certain coupling reactions, underscoring its crucial role in the reactivity of the uracil ring. acs.org
C5-Position: The C5 position of the uracil ring is frequently modified to enhance the biological activity of its analogues. Substituents at this position can influence the molecule's interaction with target enzymes and receptors through steric and electronic effects. For example, the introduction of a methyl group at C5 (transforming uracil to thymine) is a fundamental modification in nucleic acids that enhances chemical stability. researchgate.net In other uracil derivatives, the introduction of various substituents at the C5 position, such as aryl, alkynyl, or halogen groups, has been shown to modulate antiviral and anticancer activities. mdpi.commdpi.com The nature of the C5 substituent can impact stacking interactions and hydrogen bonding, which are crucial for molecular recognition. nih.govnih.gov Studies on C5-substituted analogues have shown that both small non-polar fragments and larger polar groups can significantly alter biological activity, indicating the importance of this position in SAR. nih.govkcl.ac.uk
C6-Position: The C6 position of the uracil ring is another site where modifications can significantly influence the molecule's properties. Substituents at this position can sterically hinder or facilitate interactions with biological targets. For instance, the introduction of a methyl group at C6 has been studied in the context of its effect on the physical and chemical properties of uracil. nih.gov In some cases, both steric and electronic effects at the C6-position can influence the substitution patterns at other positions on the ring, such as N1 and N3. researchgate.net The presence of a bulky substituent like a morpholino group at C6, as in the parent compound, defines a specific chemical space and potential interaction profile.
The following table summarizes the effects of substitutions at different positions of the uracil ring based on various studies.
| Position | Type of Modification | Observed Effect on Activity | Reference |
| N1 | Alkyl and arylmethyl groups | Modulates anti-inflammatory and GnRH antagonist activity | nih.gov |
| N3 | Methyl group | Can be critical for activity; removal or alteration can lead to loss of potency | segarra-marti.comnih.gov |
| C5 | Halogens, alkyl, aryl groups | Influences antiviral and anticancer activity through steric and electronic effects | mdpi.commdpi.comnih.gov |
| C6 | Alkyl and amino groups | Affects physical properties and can influence reactivity at other positions | researchgate.netnih.gov |
Exploration of Substituent Effects on the Morpholine (B109124) Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into bioactive molecules to improve their physicochemical and pharmacokinetic properties. nih.gov The exploration of substituent effects on the morpholine moiety of 1,3,5-trimethyl-6-morpholino-uracil analogues is crucial for understanding its role in molecular interactions.
In the context of drug design, the morpholine ring is often used as a bioisosteric replacement for other cyclic amines or to introduce a polar, water-solubilizing group. Its saturated, heterocyclic nature provides a three-dimensional character to the molecule, which can be advantageous for fitting into specific binding pockets. The oxygen atom of the morpholine ring can also participate in hydrogen bonding, further contributing to the molecule's interaction with biological targets.
Studies on various morpholine-containing bioactive compounds have demonstrated that the substituent on the nitrogen atom can dictate the molecule's pharmacological profile. nih.gov For instance, N-hydroxyethylmorpholine has been shown to induce DNA repair, whereas N-butylmorpholine was inactive, indicating that the nature of the N-substituent is a critical determinant of biological activity. nih.gov
Influence of Methyl Groups on Electronic and Steric Properties and Their Implications for Molecular Interactions
The three methyl groups in this compound, located at the N1, N3, and C5 positions, play a significant role in defining the molecule's electronic and steric properties, which in turn govern its molecular interactions.
Electronic Effects: The methyl groups are electron-donating, which can influence the electron density distribution within the uracil ring. Methylation at the N1 and N3 positions can affect the acidity of the remaining N-H proton (if any) and the hydrogen-bonding capabilities of the adjacent carbonyl oxygens. acs.org The C5-methyl group (which makes the uracil a thymine (B56734) derivative) is known to increase the chemical stability of the pyrimidine ring compared to unsubstituted uracil. researchgate.net Computational studies have shown that methylation can alter the electronic properties, such as the HOMO-LUMO gap, which can be correlated with the molecule's reactivity. researchgate.net
Steric Effects: The methyl groups add steric bulk to the molecule, which can have both favorable and unfavorable consequences for molecular interactions. The steric hindrance provided by the methyl groups can influence the planarity of the uracil ring and restrict the conformational freedom of adjacent substituents. This can be advantageous if it pre-organizes the molecule into a bioactive conformation. For example, the C5-methyl group can influence the local conformation of the molecule and affect stacking interactions with aromatic residues in a binding site. researchgate.net
Implications for Molecular Interactions: The combination of electronic and steric effects of the methyl groups has profound implications for how the molecule interacts with its biological target.
Hydrogen Bonding: Methylation at N1 and N3 removes potential hydrogen bond donors, which can be a critical factor for selectivity towards a particular target. The electron-donating nature of the methyl groups can also modulate the strength of hydrogen bonds formed by the carbonyl oxygens.
Hydrophobic Interactions: The methyl groups provide hydrophobic surfaces that can engage in favorable van der Waals interactions within a hydrophobic binding pocket.
Stacking Interactions: The C5-methyl group can enhance stacking interactions with aromatic amino acid residues in a protein target. researchgate.net Studies on N-methylated uracil derivatives have shown that these modifications can influence π-alkyl interactions with protein residues. semanticscholar.org
A comparative study on the photoionization of methylated uracil derivatives found that methylation at the N3 position has a significant effect on the electronic structure compared to methylation at other positions. segarra-marti.com This underscores the nuanced and position-dependent influence of methyl groups on the molecule's properties.
Design Principles for Enhanced Molecular Recognition and Targeted Interactions
The rational design of analogues of this compound with enhanced molecular recognition and targeted interactions is guided by the SAR principles derived from systematic modifications. The goal is to optimize the molecule's properties to achieve higher affinity and selectivity for its biological target.
Optimizing Hydrogen Bonding: The uracil scaffold provides key hydrogen bond donors and acceptors. The design of new analogues should consider the hydrogen bonding landscape of the target binding site. For instance, if a hydrogen bond donor is required at the N1 or N3 position, demethylation could be a viable strategy. Conversely, if these positions are in a hydrophobic environment, the methyl groups are beneficial. Modifications at the C5 and C6 positions can also introduce new hydrogen bonding opportunities. For example, replacing the C5-methyl with a halogen atom can introduce a halogen bond donor, which can be a strong and directional interaction. nih.govnih.gov
Exploiting Stacking and Hydrophobic Interactions: The aromatic nature of the uracil ring allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein. mdpi.com The size and electronic nature of the substituent at the C5 position can significantly modulate these interactions. The methyl groups and the morpholine ring also contribute to hydrophobic interactions. Designing analogues with extended aromatic systems or specific hydrophobic groups can enhance binding affinity through these non-covalent interactions.
A summary of design principles is presented in the table below.
| Design Principle | Strategy | Desired Outcome | Reference |
| Hydrogen Bond Optimization | Introduce or remove H-bond donors/acceptors; introduce halogen bond donors | Enhanced binding affinity and selectivity | nih.govnih.gov |
| Lipophilicity Modulation | Add polar or non-polar groups to the uracil or morpholine rings | Improved pharmacokinetic properties (absorption, distribution) | semanticscholar.orgmdpi.com |
| Enhancement of Stacking | Introduce aromatic or π-deficient/rich systems at C5 | Increased binding affinity through π-π interactions | mdpi.com |
| Conformational Restriction | Introduce bulky groups or cyclic structures | Reduced entropic penalty upon binding, improved selectivity | nih.gov |
By systematically applying these design principles, it is possible to develop novel analogues of this compound with improved therapeutic potential.
Mechanistic Investigations of Biological Interactions and Cellular Pathway Modulations in Vitro and Theoretical Approaches
Detailed Studies on Molecular Recognition and Binding Mechanisms with Biomolecules
The interaction of 1,3,5-Trimethyl-6-morpholino-uracil with biomolecules such as nucleic acids and proteins is a critical determinant of its biological activity. The uracil (B121893) core of the molecule provides a basis for potential interactions with enzymes and receptors that recognize pyrimidines. In RNA, uracil forms a base pair with adenine (B156593) through two hydrogen bonds wikipedia.org. This fundamental interaction underpins the role of uracil in genetic coding and regulation.
The substitution pattern of this compound, however, significantly modifies its potential binding modes compared to unsubstituted uracil. The methyl groups at positions 1, 3, and 5 sterically hinder or alter the typical hydrogen bonding patterns observed with uracil. The 5-methyl group is particularly noteworthy as this methylation is the defining difference between uracil and thymine (B56734). In DNA, the 5-methyl group of thymine is a crucial recognition element for many DNA-binding proteins.
Furthermore, the morpholino group at the 6-position introduces a bulky, flexible, and polar substituent. This group can engage in hydrogen bonding and van der Waals interactions, potentially directing the molecule to specific binding pockets in proteins. The nitrogen and oxygen atoms of the morpholine (B109124) ring can act as hydrogen bond acceptors, while the cyclic structure can fit into hydrophobic cavities.
To definitively elucidate the binding mechanisms of this compound, advanced analytical techniques would be required. Methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy of the compound in complex with a target protein or nucleic acid sequence would provide atomic-level details of the interactions. Additionally, photocrosslinking studies, which have been successfully used with 5-iodouracil-substituted nucleic acids to identify protein-nucleic acid contacts, could be adapted to understand the binding partners of this molecule within a cellular context nih.gov.
Enzyme Inhibition or Activation Mechanisms
A significant area of investigation for uracil derivatives is their potential to act as enzyme inhibitors, particularly for enzymes involved in nucleoside metabolism. Thymidine (B127349) phosphorylase (TP) is a key enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. Elevated levels of TP are found in many solid tumors and are associated with angiogenesis and poor prognosis. Consequently, inhibitors of TP are of great interest as potential anticancer agents.
Numerous studies have demonstrated that 6-substituted uracil derivatives can be potent inhibitors of thymidine phosphorylase nih.govmdpi.comresearchgate.net. The general mechanism of these inhibitors involves their binding to the active site of the enzyme, competing with the natural substrate. For instance, a series of 6-substituted uracil analogs were found to be competitive inhibitors of TP, with some compounds exhibiting high potency nih.gov. The inhibitory activity is often selective for TP, with little to no inhibition of other related enzymes like purine (B94841) nucleoside phosphorylase or uridine (B1682114) phosphorylase nih.gov.
The structure of this compound, with its substituent at the 6-position, strongly suggests that it could also function as a thymidine phosphorylase inhibitor. The morpholino group could occupy the active site and interact with key amino acid residues, preventing the binding of the natural substrate. In a study of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, a water-soluble derivative containing a morpholinylbutyl group at the N3 position was synthesized and showed the ability to protect mice from lethal bacterial infections, indicating in vivo activity nih.gov. While this compound differs from the one , it highlights the favorable properties that a morpholine moiety can confer.
The methylation at the N1, N3, and C5 positions would also influence the binding affinity and specificity. Molecular docking studies of dihydropyrimidone derivatives with thymidine phosphorylase have shown that these compounds can reside well within the binding site, proximal to the catalytic site, and their inhibitory activity is influenced by their substitution patterns mdpi.com.
| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Structural Features |
| 6-Substituted Uracil Analogs | Thymidine Phosphorylase (TP) | Competitive Inhibition | Substitution at the 6-position |
| 3-Substituted-6-anilino-uracils | Bacterial DNA Polymerase IIIC | Competitive Inhibition | N3 and C6 substitutions |
| Dihydropyrimidone Derivatives | Thymidine Phosphorylase (TP) | Non-competitive Inhibition | Dihydropyrimidine core |
Investigation of Antioxidant and Prooxidant Mechanisms via Radical Scavenging or Generation (In Vitro and Computational)
The antioxidant and prooxidant properties of a compound are crucial aspects of its potential biological effects. Uracil derivatives have been investigated for their antioxidant activities, and it has been shown that the presence of a proton-donating group at the C-5 position, such as a hydroxyl or amino group, is often associated with significant radical scavenging ability researchgate.netnih.gov. These groups can donate a hydrogen atom to a radical species, thereby neutralizing it.
For this compound, the C-5 position is occupied by a methyl group, which is not a good proton donor. Therefore, its direct radical scavenging activity through a hydrogen atom transfer mechanism is likely to be limited. However, the morpholine moiety could contribute to antioxidant activity. Studies on other morpholine derivatives have shown that they can exhibit significant protection against lipid peroxidation nih.govresearchgate.net. The mechanism may involve the stabilization of radical species or the chelation of metal ions that can catalyze oxidative reactions.
Conversely, under certain conditions, some compounds can act as prooxidants, generating reactive oxygen species (ROS) that can lead to cellular damage. The prooxidant activity of uracil derivatives is less well-characterized but can be influenced by the presence of metal ions researchgate.net.
To ascertain the antioxidant or prooxidant nature of this compound, a series of in vitro assays would be necessary. These could include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and assays to measure the inhibition of lipid peroxidation. Computational studies could also be employed to calculate bond dissociation energies and ionization potentials to predict its radical scavenging potential.
| Compound/Derivative | Observed Activity | Key Structural Feature for Activity |
| 5-Hydroxy/Amino-Uracil Derivatives | Antioxidant | Proton-donating group at C-5 nih.gov |
| Aromatic Morpholine Derivatives | Antioxidant (Anti-lipid peroxidation) | Morpholine ring and aromatic substituent nih.govresearchgate.net |
| Uracil Derivatives in presence of metal ions | Potential Prooxidant | Interaction with metal ions researchgate.net |
Modulation of Intracellular Signaling Pathways and Gene Expression (based on structural analogy to active compounds like PMOs, in vitro cellular models)
The ability of a small molecule to modulate intracellular signaling pathways and gene expression is a hallmark of many therapeutic agents. While direct studies on this compound are not available, we can draw analogies from structurally related compounds.
The presence of a morpholine ring is a key feature of phosphorodiamidate morpholino oligomers (PMOs), which are synthetic antisense oligonucleotides used to modulate gene expression by blocking translation or altering pre-mRNA splicing researchgate.net. Although this compound is a small molecule and not an oligomer, the morpholine moiety might confer some ability to interact with cellular machinery involved in gene regulation.
Furthermore, as a uracil analog, it could potentially interfere with nucleic acid metabolism. The cellular machinery that processes uracil, such as uracil-DNA glycosylase which removes uracil from DNA, could be a target nih.gov. The excision of uracil from transcribed DNA has been shown to negatively affect gene expression, suggesting that compounds that interfere with this process could have downstream effects on protein production nih.gov.
If this compound acts as a thymidine phosphorylase inhibitor, it would modulate the levels of thymidine and thymine. These changes in nucleoside and nucleobase pools can have significant effects on cellular signaling and gene expression. For example, thymidine phosphorylase has been shown to have angiogenic activity, and its inhibition can block tumor cell-mediated migration, a process that involves complex signaling cascades nih.gov.
Cellular Permeability and Intracellular Distribution Mechanisms in Model Systems
For a compound to exert an intracellular effect, it must first cross the cell membrane. The physicochemical properties of this compound, such as its size, charge, and lipophilicity, will govern its ability to do so. The morpholine group is polar, which may hinder passive diffusion across the lipid bilayer.
Studies on neutral phosphorodiamidate morpholino oligomers (PMOs) provide valuable insights into the cellular uptake of morpholino-containing compounds researchgate.netpsu.edu. These studies have shown that the cellular uptake of neutral oligomers can be limited and may occur through a specific, saturable, and energy-dependent process, suggesting a receptor-mediated mechanism in some cell types researchgate.netpsu.edu. However, in many established cancer cell lines, the uptake is very poor researchgate.net.
Given that this compound is a small molecule, its transport mechanism might differ from that of large PMO oligomers. It is possible that it could be a substrate for one of the numerous nucleoside or nucleobase transporters present on the cell surface.
The intracellular distribution would also be a critical factor. Once inside the cell, the compound's localization to specific organelles, such as the nucleus or mitochondria, would be determined by its properties. For instance, conjugation of PMOs to arginine-rich peptides has been shown to significantly enhance their cellular uptake and delivery to the nucleus and cytosol nih.gov. While this compound does not have such a peptide, its distribution will be a key determinant of its biological activity. Uncharged oligonucleotides like morpholino derivatives are generally retained in the body for shorter periods compared to charged analogs nih.gov.
| Compound Type | Cellular Uptake Characteristics | Proposed Mechanism |
| Neutral Phosphorodiamidate Morpholino Oligomers (PMOs) | Variable, often poor in cancer cell lines researchgate.net | Potentially receptor-mediated, energy-dependent researchgate.netpsu.edu |
| Arginine-rich Peptide-PMO Conjugates | Enhanced cellular uptake | Peptide-mediated delivery nih.gov |
Future Research Directions and Translational Perspectives for 1,3,5 Trimethyl 6 Morpholino Uracil and Its Derivatives
Development of Chemical Probes for Elucidating Biological Mechanisms
To fully understand the therapeutic potential of 1,3,5-trimethyl-6-morpholino-uracil derivatives, the development of chemical probes is crucial. These tools are essential for identifying and validating biological targets and elucidating the mechanisms of action. nih.gov By attaching reporter tags, such as fluorophores or biotin, to the uracil (B121893) scaffold, researchers can visualize and track the compound's interactions within a cellular environment. This approach can help pinpoint the specific proteins or nucleic acids with which the compound interacts, providing valuable insights into its biological function. nih.gov
Utilization as Scaffolds for the Discovery of Novel Heterocyclic Architectures
The inherent structural features of the uracil ring system make it an excellent starting point for the synthesis of more complex heterocyclic architectures. nih.govnih.gov The pyrimidine (B1678525) core of this compound can be chemically modified at various positions (N-1, N-3, C-5, and C-6) to generate a diverse library of novel compounds. nih.gov This synthetic versatility allows for the exploration of a wide range of chemical space, increasing the probability of discovering molecules with desired biological activities or material properties. For instance, the uracil scaffold has been successfully used to create fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which have shown interesting pharmacological profiles. nih.govnih.gov
Recent advancements have facilitated the creation of diverse heterocyclic scaffolds, streamlining drug discovery. nih.gov The structural diversity and synthetic accessibility of these scaffolds make them promising candidates for developing inhibitors of various enzymes, such as carbonic anhydrase. nih.govrsc.org
Exploration of Supramolecular Assembly and Advanced Materials Applications (Hypothetical, based on heterocyclic scaffolds)
The ability of uracil and its derivatives to form predictable hydrogen-bonding patterns makes them attractive building blocks for supramolecular chemistry. acs.org The N-H and C=O groups on the uracil ring can act as hydrogen bond donors and acceptors, respectively, driving the self-assembly of molecules into well-defined, higher-order structures. acs.orgacs.org This property could be harnessed to create novel materials with unique properties. For example, the controlled assembly of this compound derivatives could lead to the formation of gels, liquid crystals, or porous frameworks with potential applications in drug delivery, catalysis, or sensing. The specific functional groups attached to the uracil core would play a critical role in directing the assembly process and determining the final properties of the material. rsc.org
Addressing Challenges in Synthetic Efficiency and Scalability
While the synthesis of uracil derivatives is well-established, challenges remain in terms of efficiency and scalability, particularly for producing large quantities of specific compounds for extensive biological testing or material applications. chemijournal.comacs.org Future research should focus on developing more efficient and environmentally friendly synthetic routes. This could involve exploring one-pot reactions, microwave-assisted synthesis, or flow chemistry techniques to reduce reaction times, improve yields, and minimize waste. researchgate.net Furthermore, optimizing purification methods is crucial for obtaining high-purity compounds in a cost-effective manner. chemijournal.com Addressing these synthetic challenges will be essential for the translation of promising this compound derivatives from the laboratory to clinical or industrial applications. acs.org
Emerging Analytical and Computational Methodologies for Comprehensive Compound Analysis and Prediction
The integration of advanced analytical and computational methods will be instrumental in accelerating the discovery and development of this compound derivatives. High-throughput screening techniques can rapidly assess the biological activity of large compound libraries, while advanced spectroscopic methods, such as high-resolution mass spectrometry and multi-dimensional NMR, can provide detailed structural information. researchgate.net
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity and physicochemical properties of virtual compounds, guiding the design of more potent and selective molecules. mdpi.comresearchgate.net These in silico methods can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested, saving time and resources. acs.orgnih.govnih.gov The combination of experimental and computational approaches will provide a comprehensive understanding of the structure-activity relationships within this class of compounds, facilitating the rational design of new derivatives with improved properties. cnr.it
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1,3,5-Trimethyl-6-morpholino-uracil with high purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization. Key parameters include:
- Solvent selection : Ethanol or DMF under reflux conditions (80–100°C) to enhance solubility and reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., HCl or KOH) to accelerate intermediate formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Elucidation :
- NMR (¹H/¹³C): Assign chemical shifts to confirm methyl and morpholino substituents (e.g., δ ~3.5 ppm for morpholino protons) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Purity Assessment :
Advanced Research Questions
Q. How does this compound inhibit endosomal trafficking in cancer metastasis, and what molecular targets are involved?
Methodological Answer: The compound disrupts endosomal trafficking by binding to CapZβ , a cytoskeletal protein regulating focal adhesion dynamics. Key experimental approaches include:
- In vitro assays :
- Target Validation :
Q. What in vivo models are suitable for evaluating the anti-metastatic efficacy of this compound?
Methodological Answer:
- Transgenic Mouse Models :
- Endpoint Analysis :
- Histopathology : H&E staining of lung/liver tissues.
- Biomarker Quantification : ELISA for metastasis markers (e.g., MMP-9, VEGF).
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
Methodological Answer: Discrepancies may arise from:
Q. What strategies can optimize the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Substituent Modification :
- Computational Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
